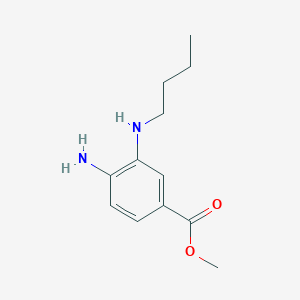
Methyl 4-amino-3-(butylamino)benzoate
概要
説明
Methyl 4-amino-3-(butylamino)benzoate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of benzoic acid and is characterized by the presence of both amino and butylamino groups attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(butylamino)benzoate typically involves the following steps:
Nitration: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with butylamine to introduce the butylamino group.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated esterification processes enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-amino-3-(butylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
Methyl 4-amino-3-(butylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments.
作用機序
The mechanism of action of Methyl 4-amino-3-(butylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways and affecting cellular responses .
類似化合物との比較
Similar Compounds
- Methyl 4-amino-3-methylbenzoate
- Methyl 4-amino-3-ethylbenzoate
- Methyl 4-amino-3-propylbenzoate
Uniqueness
Methyl 4-amino-3-(butylamino)benzoate is unique due to the presence of both amino and butylamino groups, which confer distinct chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these functional groups .
特性
IUPAC Name |
methyl 4-amino-3-(butylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVLCJDICCMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)
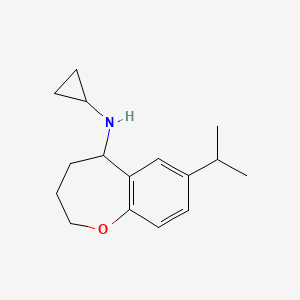
![2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2468989.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)
![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)
![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)
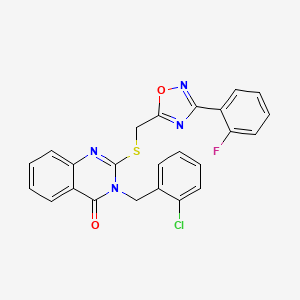
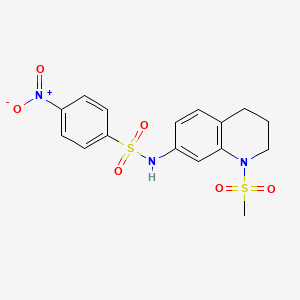
![N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2468997.png)
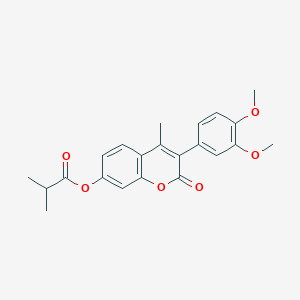
![1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2469000.png)
